molecular formula C14H14ClN3O4S2 B7481820 C14H14ClN3O4S2

C14H14ClN3O4S2

Cat. No.: B7481820
M. Wt: 387.9 g/mol
InChI Key: ZPNNGPNNKAZMMN-UHFFFAOYSA-M
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Description

The compound with the molecular formula C14H14ClN3O4S2 It is a pharmacological compound that has been studied for its effects on various physiological processes. This compound belongs to the class of benzothiadiazine derivatives and is characterized by its unique chemical structure, which includes a benzene ring, a thiazide ring, and various functional groups such as chlorine, nitrogen, and sulfur atoms .

Scientific Research Applications

Benzylhydrochlorothiazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Studied for its pharmacological properties and potential use in treating various medical conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylhydrochlorothiazide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a benzene derivative with a thiazide precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Benzylhydrochlorothiazide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzylhydrochlorothiazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as chlorine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of Benzylhydrochlorothiazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and physiological responses. The compound’s effects are mediated through its binding to target proteins, which can alter their activity and function .

Comparison with Similar Compounds

Benzylhydrochlorothiazide can be compared with other similar compounds, such as:

    Hydrochlorothiazide: Another thiazide derivative with similar diuretic properties.

    Chlorothiazide: A related compound with a slightly different chemical structure and pharmacological profile.

    Benzthiazide: Shares structural similarities but differs in its specific functional groups and biological activity .

These comparisons highlight the unique features of Benzylhydrochlorothiazide, such as its specific binding affinities and distinct pharmacological effects.

Properties

IUPAC Name

2-benzylsulfanyl-5,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N3S2.ClHO4/c1-10-8-11(2)17-13(15-10)19-14(16-17)18-9-12-6-4-3-5-7-12;2-1(3,4)5/h3-8H,9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNNGPNNKAZMMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2C(=N1)SC(=N2)SCC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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